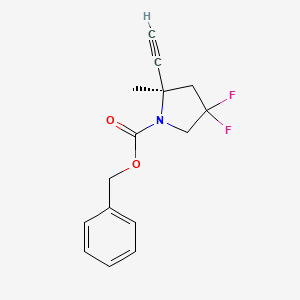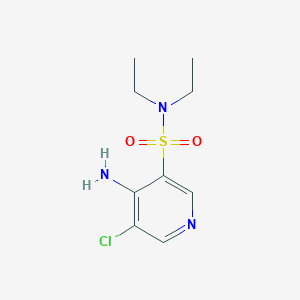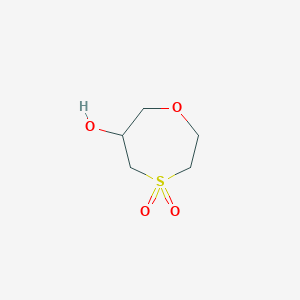
5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrochloride is a chemical compound that features a benzene ring substituted with a hydroxyl group and an aminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid.
Aminoethylation: The hydroxyl group of 2-hydroxybenzoic acid is protected, and the carboxyl group is converted to an ester. The ester is then reacted with ethylenediamine to introduce the aminoethyl group.
Deprotection and Hydrolysis: The protecting group is removed, and the ester is hydrolyzed to yield 5-(2-Aminoethyl)-2-hydroxybenzoic acid.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for protection and deprotection steps, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: 5-(2-Aminoethyl)-2-hydroxybenzaldehyde.
Reduction: 5-(2-Aminoethyl)-2-hydroxybenzyl alcohol.
Substitution: N-acyl or N-alkyl derivatives of 5-(2-Aminoethyl)-2-hydroxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and ionic interactions with proteins, potentially modulating their activity. The hydroxyl group can participate in redox reactions, influencing cellular oxidative states. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybenzoic acid: Lacks the aminoethyl group, making it less versatile in forming derivatives.
4-(2-Aminoethyl)phenol: Similar structure but lacks the carboxyl group, affecting its reactivity and applications.
5-Amino-2-hydroxybenzoic acid: Similar but lacks the ethyl chain, influencing its solubility and interaction with biological targets.
Uniqueness
5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrochloride is unique due to the presence of both the aminoethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of applications and makes it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C9H12ClNO3 |
|---|---|
Molekulargewicht |
217.65 g/mol |
IUPAC-Name |
5-(2-aminoethyl)-2-hydroxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c10-4-3-6-1-2-8(11)7(5-6)9(12)13;/h1-2,5,11H,3-4,10H2,(H,12,13);1H |
InChI-Schlüssel |
TVKYRTPVBFQPBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCN)C(=O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


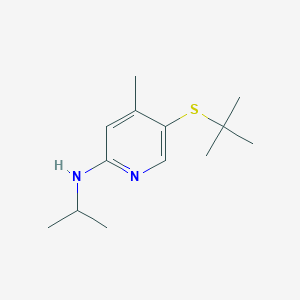
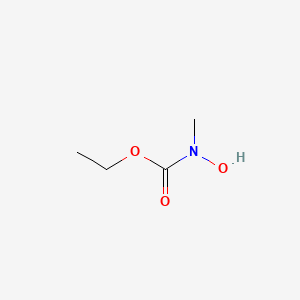
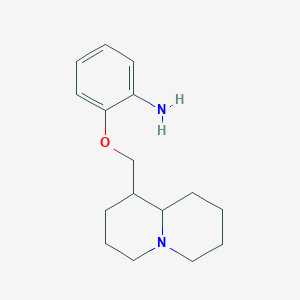
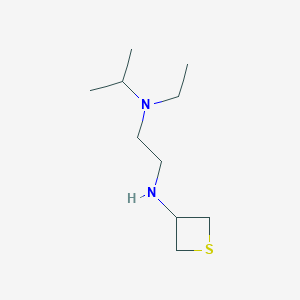

![2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13015543.png)
![tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13015555.png)
